A Comprehensive Technical Guide to (6-Methyl-1H-indol-2-yl)methanol (CAS 56813-19-5)
A Comprehensive Technical Guide to (6-Methyl-1H-indol-2-yl)methanol (CAS 56813-19-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 56813-19-5 provided for the topic compound, (6-Methyl-1H-indol-2-yl)methanol, could not be definitively verified in public chemical databases. The information presented in this guide has been synthesized based on established principles of organic chemistry and data from closely related structural analogs. Researchers should independently verify properties and protocols.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Derivatives of indole are investigated for a wide range of therapeutic applications, including anti-cancer, anti-HIV, and anti-inflammatory activities.
(6-Methyl-1H-indol-2-yl)methanol is a functionalized indole derivative that serves as a valuable building block in organic synthesis. The presence of a primary alcohol at the 2-position and a methyl group on the benzene ring at the 6-position offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures for drug development and materials science.
Figure 2: Workflow for the Synthesis of (6-Methyl-1H-indol-2-yl)methanol
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-methyl-1H-indole-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
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Addition of Reducing Agent: Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) to the cooled solution. Caution: The addition is exothermic and generates hydrogen gas.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous solution of sodium hydroxide, followed by more water.
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Filtration: Stir the resulting mixture until a white, granular precipitate of aluminum salts forms. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate.
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Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude (6-Methyl-1H-indol-2-yl)methanol by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Reactivity and Applications in Drug Discovery
The (6-Methyl-1H-indol-2-yl)methanol molecule possesses two primary sites of reactivity: the N-H proton of the indole ring and the hydroxyl group of the 2-hydroxymethyl substituent.
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N-H Reactivity: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.
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Hydroxyl Group Reactivity: The primary alcohol can undergo a wide range of transformations, including:
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Oxidation: To form the corresponding aldehyde (6-methyl-1H-indole-2-carbaldehyde) or carboxylic acid.
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Esterification/Etherification: To introduce ester or ether linkages.
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Halogenation: To convert the hydroxyl group into a good leaving group (e.g., a halide), facilitating nucleophilic substitution reactions.
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This versatility makes (6-Methyl-1H-indol-2-yl)methanol a key intermediate for the synthesis of more complex indole derivatives. Indole-2-carboxylic acid derivatives, for which this compound is a precursor via oxidation, have been investigated as inhibitors of HIV-1 integrase. The indole scaffold is a common feature in molecules targeting various biological pathways, and functionalized indoles are continuously explored for their potential as anti-cancer, anti-microbial, and anti-tubercular agents.
Figure 3: Reactivity Pathways of (6-Methyl-1H-indol-2-yl)methanol
Safety and Handling
While specific safety data for (6-Methyl-1H-indol-2-yl)methanol is not readily available, precautions should be taken based on the data for similar indole derivatives and general laboratory safety principles. The analogous (1H-indol-2-yl)methanol is classified as causing serious eye damage. [2]
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat should be worn. Avoid exposed skin.
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Handling:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents.
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
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Conclusion
(6-Methyl-1H-indol-2-yl)methanol is a synthetically versatile intermediate with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis via the reduction of the corresponding carboxylic acid is a straightforward and scalable process. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively utilize this compound in their synthetic endeavors and contribute to the ever-expanding field of indole chemistry.
References
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ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
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Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
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MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Scent.vn. (n.d.). 1H-Indole, 6-methyl- CAS# 3420-02-8. [Link]
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Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]
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